L-Serine-phosphoethanolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

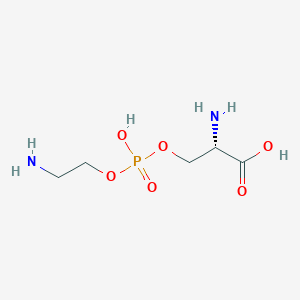

L-Serine-phosphoethanolamine is a compound with the molecular formula C5H13N2O6P. It is the L-enantiomer of serine phosphoethanolamine and plays a significant role in various biochemical processes. This compound is involved in the synthesis of phospholipids, which are essential components of cell membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Serine-phosphoethanolamine can be synthesized through enzymatic reactions. One common method involves the enzyme serine-phosphoethanolamine synthase, which catalyzes the reaction between CDP-ethanolamine and L-serine to produce CMP and this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Serine-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of phosphoserine derivatives, while reduction can produce amino alcohols .

Aplicaciones Científicas De Investigación

Biochemical Properties

L-Serine-phosphoethanolamine is a zwitterionic compound that plays a crucial role in the synthesis of phospholipids and sphingolipids, which are essential components of cellular membranes. It acts as a precursor for various metabolites involved in critical biological processes, including:

- Protein Synthesis : Essential for the formation of proteins and enzymes.

- Neurotransmission : Involved in the synthesis of neurotransmitters, impacting cognitive functions and mood regulation.

- Cell Signaling : Participates in signaling pathways that regulate cell growth and apoptosis.

Cancer Treatment

Recent studies have highlighted the potential of phosphoethanolamine as an anticancer agent. Synthetic phosphoethanolamine has been associated with:

- Inhibition of Tumor Growth : Preclinical research indicates that it can inhibit proliferation in various cancer cell lines, including melanoma and lung carcinoma, by inducing apoptosis without significant toxicity to normal cells .

- Mechanisms of Action : The compound appears to trigger apoptotic pathways through the activation of caspases and alteration of membrane potentials, making it a promising candidate for cancer therapy .

Neurological Disorders

This compound has shown promise in treating several neurological conditions:

- Amyotrophic Lateral Sclerosis (ALS) : Supplementation with L-serine has been reported to improve symptoms associated with ALS by enhancing neuronal function and reducing neurodegeneration .

- GRINpathies : Clinical trials have demonstrated that L-serine supplementation improves neurological symptoms such as hyperactivity and seizure frequency in patients with GRIN mutations . This suggests a role in modulating glutamate receptor function, which is crucial for neuronal communication.

Metabolic Disorders

The compound's involvement in metabolic pathways makes it relevant for conditions like diabetes:

- Glucose Homeostasis : Studies indicate that L-serine supplementation can improve glucose metabolism and insulin sensitivity, potentially benefiting diabetic patients .

Case Study 1: Cancer Treatment Efficacy

A study involving B16F10 melanoma cells demonstrated that synthetic phosphoethanolamine significantly reduced tumor growth and metastasis formation. Treated animals showed increased apoptotic cell markers and improved survival rates compared to controls .

Case Study 2: Neurological Improvement in GRINpathies

Mecanismo De Acción

L-Serine-phosphoethanolamine exerts its effects through several molecular targets and pathways. It is involved in the synthesis of phospholipids, which are essential for cell membrane integrity and function. The compound acts as a precursor for the formation of sphingolipids and glycerophospholipids, which are crucial for neural differentiation and survival . Additionally, this compound regulates the release of cytokines in the brain, promoting neuroprotection and anti-inflammatory effects .

Comparación Con Compuestos Similares

L-Serine-phosphoethanolamine can be compared with other similar compounds, such as:

Phosphorylethanolamine: This compound is also involved in the synthesis of phospholipids but lacks the serine moiety, making it less versatile in biochemical processes.

This compound is unique due to its dual role in both serine and ethanolamine metabolism, making it a critical component in various biochemical pathways .

Propiedades

Número CAS |

1186-34-1 |

|---|---|

Fórmula molecular |

C5H13N2O6P |

Peso molecular |

228.14 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |

Clave InChI |

UQDJGEHQDNVPGU-BYPYZUCNSA-N |

SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N |

SMILES isomérico |

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |

SMILES canónico |

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |

melting_point |

142-143°C |

Descripción física |

Solid |

Sinónimos |

serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.